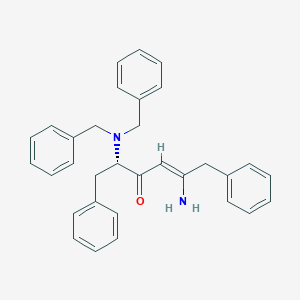

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Description

(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS: 156732-13-7) is a chiral aminoketone intermediate critical in synthesizing antiretroviral drugs such as ritonavir and lopinavir . Its molecular formula is C₃₂H₃₂N₂O (MW: 460.61 g/mol), featuring a stereospecific (S,Z)-configuration confirmed by SMILES and InChI data . Key physicochemical properties include a predicted boiling point of 626.2±55.0°C, density of 1.136±0.06 g/cm³, and pKa of 5.58±0.70 .

Synthesis: The compound is synthesized via a streamlined route starting from L-phenylalanine, involving benzylation, cyanidation with acetonitrile, and Grignard addition with benzylmagnesium chloride in methyl tert-butyl ether (MTBE). This method reduces toxic reagent use and reaction steps compared to traditional protocols .

Properties

IUPAC Name |

(Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2/b30-23-/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYLNCUETJNNJU-AYRMWSDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)/C=C(/CC2=CC=CC=C2)\N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156732-13-7 | |

| Record name | (2S,4Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one; 5-amino-[2S-di(methylphenyl)amino]-1,6-diphenyl-4Z-hexen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hexen-3-one, 5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-87172.0 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ8EQR3RMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Hexene Backbone: The hexene backbone can be synthesized through a series of aldol condensations and subsequent reductions.

Introduction of Amino Groups: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

Attachment of Dibenzylamino Group: The dibenzylamino group is attached through reductive amination, where dibenzylamine reacts with a carbonyl precursor in the presence of a reducing agent.

Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, ensuring the desired (S,Z) stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dibenzylamino groups, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is recognized for its potential as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections such as COVID-19. Its structural properties allow it to act as a chiral building block in drug synthesis .

- The compound has been studied as a potential candidate for repurposing existing drugs, showcasing its versatility in pharmaceutical formulations .

- Antiviral Activity :

- Chiral Reagents :

Synthesis and Case Studies

The synthesis of this compound has been documented in several studies:

- A notable study published in the Indian Journal of Chemistry describes a synthetic route involving the reaction of dibenzylamine with appropriate precursors to yield the desired compound with high purity and yield .

Summary of Synthesis Procedure

| Step | Description |

|---|---|

| 1 | React dibenzylamine with a suitable carbonyl compound under controlled conditions. |

| 2 | Utilize chiral catalysts to ensure enantioselectivity during the reaction process. |

| 3 | Purify the product using chromatography techniques to isolate this compound. |

Research Findings

Recent studies have highlighted the compound's role in enhancing drug efficacy through structural modifications that improve pharmacokinetic properties. For instance:

Mechanism of Action

The mechanism of action of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

(2S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (CID: 156732-15-9)

- Molecular Formula : C₃₂H₃₄N₂O (MW: 464.65 g/mol)

- Key Differences: Functional Group: The keto group (-C=O) in the target compound is replaced by a hydroxyl (-OH) group in this reduced derivative. Stereochemistry: The (2S,3S,5S)-configuration is critical for enantioselective reduction using NaBH₄ or NaBH₃(OTFA), yielding 93% desired diastereomer . Application: This alcohol intermediate is debenzylated to form the diaminoalcohol backbone of ritonavir .

BDH Succinate Salt (CAS: 183388-64-9)

N,N-Dibenzyl-L-phenylalanine Benzyl Ester (Intermediate XXX in )

- Molecular Formula: C₃₃H₃₃NO₂ (MW: 475.62 g/mol)

- Key Differences: Structure: Lacks the conjugated enone and amino groups, serving as a precursor in the synthesis pathway. Reactivity: Undergoes cyanidation and Grignard addition to form the target compound .

Comparative Analysis Table

Biological Activity

(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, also known as DAH-II or Ritonavir Impurity 59, is a synthetic compound with potential biological activity. It belongs to the class of dibenzylamino derivatives and has been studied for its pharmacological properties, particularly in the context of antiviral activity and potential applications in treating various diseases.

- Molecular Formula : C32H32N2O

- Molecular Weight : 460.61 g/mol

- Boiling Point : 626.2 °C (predicted)

- Density : 1.136 g/cm³ (predicted)

- LogP : 6.6548 (indicating high lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and cellular signaling pathways. Its structural similarity to other known antiviral agents suggests that it may inhibit viral proteases or RNA polymerases, thereby reducing viral load in infected cells.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses, including coronaviruses. A study highlighted its potential in repurposing for COVID-19 treatment alongside other small-molecule drugs . The compound's efficacy was evaluated through in vitro assays measuring its ability to inhibit viral replication.

Cytotoxicity and Safety Profile

The compound has been assessed for cytotoxicity using various cell lines. The results indicate that while it possesses antiviral properties, it also exhibits cytotoxic effects at higher concentrations. The compound is classified as an eye irritant and poses environmental hazards due to its long-term effects on aquatic life .

Case Studies and Research Findings

- In Vitro Studies :

- Pharmacological Evaluation :

- Comparative Analysis with Other Antivirals :

Data Table: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C32H32N2O |

| Molecular Weight | 460.61 g/mol |

| Antiviral Activity | Effective against coronaviruses |

| Cytotoxicity | Present at higher concentrations |

| Safety Classification | Eye irritant; hazardous to aquatic life |

| LogP | 6.6548 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound’s stereochemistry (S,Z-configuration) requires enantioselective synthesis. A multi-step approach involving Schiff base formation followed by asymmetric hydrogenation is common. For example, chiral catalysts like BINAP-Ru complexes can enforce stereocontrol during hydrogenation steps . Solvent polarity and temperature significantly affect reaction kinetics and diastereomer ratios. Monitoring via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiomeric excess (>95%) .

- Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | ee (%) | Key Condition |

|---|---|---|---|---|

| Asymmetric Hydrogenation | BINAP-Ru | 78 | 97 | H₂ (50 psi), EtOH, 25°C |

| Enamine Cyclization | Proline-derived | 65 | 90 | Toluene, reflux |

Q. How can the structural and stereochemical purity of this compound be validated?

- Methodological Answer : X-ray crystallography is definitive for confirming stereochemistry. For routine analysis, combine - and -NMR to resolve vicinal coupling constants (e.g., for Z-configuration) and NOESY correlations . Polarimetry ([α] = +32.5°) and CD spectroscopy further validate optical activity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The enone moiety is sensitive to light and humidity. Store under inert gas (Ar) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation via HPLC, indicating room-temperature stability for short-term use .

Advanced Research Questions

Q. How do solvent effects and counterion selection influence the compound’s reactivity in catalytic asymmetric transformations?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in Michael additions, enhancing reaction rates. Bulky counterions (e.g., BARF) in chiral Lewis acids improve enantioselectivity by reducing ion pairing. Computational studies (DFT at B3LYP/6-31G*) model solvent-catalyst interactions to predict optimal conditions .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity of this compound?

- Methodological Answer : Discrepancies between in silico docking (e.g., AutoDock Vina) and in vitro assays may arise from solvation effects or protein flexibility. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with MD simulations. Replicate assays in triplicate with blinded controls to minimize bias .

Q. How can computational methods guide the design of derivatives with enhanced selectivity for target receptors?

- Methodological Answer : Combine QSAR models with fragment-based drug design (FBDD). Substituent effects at the phenyl rings (C6 and C1) are evaluated via Hammett σ constants. ADMET predictions (SwissADME) prioritize derivatives with logP < 3.5 and low hERG inhibition risk .

Methodological Best Practices

-

Table 2 : Key Analytical Techniques for Characterization

Technique Application Critical Parameters X-ray Crystallography Absolute stereochemistry assignment Resolution < 1.0 Å -NMR Diastereomer ratio 600 MHz, DMSO-d6 HPLC-MS Purity assessment C18 column, 0.1% TFA gradient -

Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to capture rapid enamine formation (τ = 2.3 ms at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.